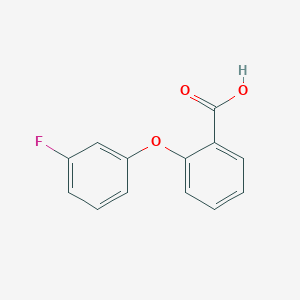

2-(3-Fluorophenoxy)benzoic acid

Description

Contextualization within Benzoic Acid Derivatives and Fluoroaromatic Chemistry

2-(3-Fluorophenoxy)benzoic acid belongs to the broad class of benzoic acid derivatives. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental to organic chemistry and are found in numerous natural products and synthetic compounds. wikipedia.orgijcrt.org They serve as crucial intermediates in the industrial synthesis of a vast array of organic substances. wikipedia.org The carboxyl group attached to the benzene (B151609) ring imparts acidic properties and provides a reactive site for various chemical transformations. wikipedia.orgcymitquimica.com

The inclusion of a fluorine atom in an aromatic system, as seen in this compound, places it within the realm of fluoroaromatic chemistry. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. mdpi.com Fluorine's high electronegativity and small size can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. Fluoro-substituted benzoic acid derivatives, in particular, have shown promise as precursors for agrochemicals, pharmaceuticals, and dyes. mdpi.com

Overview of Structural Significance in Organic Synthesis and Chemical Biology

The structure of this compound is characterized by a benzoic acid core with a 3-fluorophenoxy substituent at the ortho-position. This specific arrangement of functional groups is pivotal to its utility in both organic synthesis and chemical biology. The ether linkage connecting the two aromatic rings provides a degree of conformational flexibility, while the fluorine atom and the carboxylic acid group offer specific sites for chemical modification and interaction.

From a chemical biology perspective, the structural motifs present in this compound are of considerable interest. The diaryl ether scaffold is found in a number of biologically active compounds. The fluorine atom can enhance a molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules such as enzymes and receptors. This can lead to improved potency and selectivity, making fluorinated compounds attractive candidates in drug discovery programs. smolecule.com For instance, benzoic acid derivatives have been explored as inhibitors of enzymes like influenza neuraminidase. nih.gov

Rationale for Comprehensive Academic Investigation of this compound and its Analogues

The growing academic interest in this compound and its analogues stems from their potential to serve as building blocks for novel functional molecules. The combination of a benzoic acid moiety, a diaryl ether linkage, and a fluorine substituent creates a unique chemical space for exploration.

Researchers are motivated to understand how the interplay of these structural features influences the compound's reactivity, conformational preferences, and biological activity. For example, studies on similar structures, like flufenamic acid, which also features a substituted benzoic acid, reveal how the geometry between the aromatic rings can differ and impact the crystal structure. colab.ws The investigation of such compounds contributes to a deeper understanding of structure-activity relationships, which is crucial for the rational design of new molecules with desired properties.

Furthermore, the synthesis and characterization of new derivatives of fluorinated benzoic acids are active areas of research, with the aim of developing novel bioactive compounds. researchgate.net The systematic study of compounds like this compound provides valuable data for the broader fields of medicinal chemistry and materials science, where the precise control of molecular structure is paramount.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H9FO3 nih.gov |

| Molecular Weight | 232.21 g/mol |

| CAS Number | 2795-62-2 |

| Appearance | White to off-white crystalline solid (typical for similar compounds) |

| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol (B145695) and acetone (B3395972) (typical for similar compounds) cymitquimica.com |

| pKa | The acidity is influenced by the electron-withdrawing nature of the fluorine and the carboxylic acid group. |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKJAUHXJNUFFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 3 Fluorophenoxy Benzoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 2-(3-fluorophenoxy)benzoic acid reveals two primary disconnection points, both centered around the central ether oxygen atom. This leads to two main retrosynthetic strategies:

Disconnection of the C-O bond between the phenoxy group and the benzoic acid ring: This approach suggests the coupling of a 3-fluorophenol (B1196323) derivative with a 2-halobenzoic acid or a related derivative.

Disconnection of the C-O bond between the benzoic acid ring and the phenoxy group: This alternative strategy involves the reaction of a 2-hydroxybenzoic acid (salicylic acid) derivative with a fluorinated benzene (B151609) derivative.

These disconnections form the basis for the various synthetic routes detailed below. The choice between these strategies is often dictated by the reactivity of the precursors and the conditions required for the bond formation.

Direct and Indirect Synthetic Routes for this compound

Nucleophilic aromatic substitution (SNAr) presents a viable method for the synthesis of this compound. This reaction typically involves the displacement of a leaving group on an aromatic ring by a nucleophile. For the synthesis of the target molecule, this can be achieved by reacting a fluorinated aromatic compound with a phenoxide.

The efficiency of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group significantly activates the ring towards nucleophilic attack. nih.govacs.org In the context of synthesizing this compound, one possible SNAr approach would involve the reaction of 2-fluorobenzoic acid with 3-fluorophenol in the presence of a strong base. The carboxylate group of the benzoic acid can act as an activating group, facilitating the substitution.

However, traditional SNAr reactions often require harsh conditions. More recent developments have focused on concerted SNAr (cSNAr) mechanisms, which can proceed under milder conditions and without the need for strong electron-withelectron-withdrawing groups. nih.govnih.gov

Table 1: Starting Materials for Nucleophilic Aromatic Substitution

| Fluorinated Precursor | Phenolic Precursor |

| 2-Fluorobenzoic acid | 3-Fluorophenol |

| 1,3-Difluorobenzene | 2-Hydroxybenzoic acid (Salicylic acid) |

The Ullmann condensation, a copper-catalyzed reaction, is a classic and widely used method for the formation of diaryl ethers. acs.orgwikipedia.org This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 2-chlorobenzoic acid or 2-bromobenzoic acid with 3-fluorophenol.

Traditional Ullmann reactions often required high temperatures and stoichiometric amounts of copper. wikipedia.org However, significant advancements have been made, including the development of more active catalytic systems using copper(I) salts and various ligands. These modern protocols allow the reaction to proceed under milder conditions and with lower catalyst loadings. acs.orgorganic-chemistry.orgnih.gov The choice of solvent, base, and ligand can significantly impact the reaction's efficiency. arkat-usa.org

Table 2: Key Components in Ullmann-Type Coupling for Diaryl Ether Synthesis

| Component | Examples |

| Aryl Halide | 2-Chlorobenzoic acid, 2-Bromobenzoic acid |

| Phenol | 3-Fluorophenol |

| Copper Catalyst | Copper(I) oxide (Cu₂O), Copper(I) iodide (CuI) organic-chemistry.org |

| Base | Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃) organic-chemistry.orgarkat-usa.org |

| Ligand | Salicylaldoxime, Dimethylglyoxime organic-chemistry.org |

| Solvent | Acetonitrile, Toluene (B28343), Xylene organic-chemistry.orgarkat-usa.org |

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including the C-O bond in diaryl ethers. These methods offer an alternative to the copper-catalyzed Ullmann reaction and can often be performed under milder conditions.

One approach involves the coupling of an aryl halide with a phenol, similar to the Ullmann reaction but using a palladium catalyst. For instance, the reaction of 2-halobenzoic acid with 3-fluorophenol could be catalyzed by a palladium complex. Another strategy is the carbonylation of aryl halides in the presence of a phenol, which can directly introduce the carboxylic acid functionality. researchgate.net

Furthermore, palladium catalysis can be employed for the direct C-H functionalization of benzoic acids. semanticscholar.orgecust.edu.cn This advanced strategy could potentially allow for the direct coupling of benzoic acid with a fluorinated phenol derivative, although this specific transformation for this compound is not extensively documented.

Table 3: Components for Palladium-Catalyzed Synthesis

| Component | Examples |

| Aryl Halide/Triflate | 2-Bromobenzoic acid, 2-Iodobenzoic acid |

| Phenol | 3-Fluorophenol |

| Palladium Catalyst | Pd(OAc)₂, tBuBrettPhos Pd G3 acs.org |

| Ligand | Buchwald or Hartwig type phosphine (B1218219) ligands acs.org |

| Base | Cesium carbonate, Sodium tert-butoxide |

An indirect route to this compound involves the synthesis of the corresponding aldehyde, 2-(3-fluorophenoxy)benzaldehyde, followed by its oxidation. The diaryl ether linkage in the aldehyde precursor can be formed using the methods described above (e.g., Ullmann coupling or nucleophilic aromatic substitution).

The subsequent oxidation of the aldehyde to a carboxylic acid is a well-established transformation in organic synthesis. vedantu.comdoubtnut.com A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like hydrogen peroxide in the presence of a suitable catalyst. researchgate.netresearchgate.net The choice of oxidant depends on the presence of other functional groups in the molecule that might be sensitive to oxidation.

Table 4: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

| Potassium permanganate (KMnO₄) | Basic or acidic solution, heating |

| Hydrogen peroxide (H₂O₂) | With a catalyst like Na₂WO₄ researchgate.net |

| Silver oxide (Ag₂O) | Tollens' reagent |

The synthesis of this compound can also be achieved through a multi-step sequence starting from readily available ortho-substituted benzoic acids. For example, starting with 2-aminobenzoic acid (anthranilic acid) or a derivative like 2-amino-3-fluorobenzoic acid, a Sandmeyer-type reaction could be employed to introduce a hydroxyl group at the 2-position, followed by an etherification reaction with a suitable fluorinated aromatic compound. orgsyn.org

Alternatively, modifications of the carboxylic acid group itself can be envisioned. For instance, a precursor like 2-((3-fluorophenoxy)methyl)benzoic acid could potentially be synthesized and then further manipulated to yield the target compound, although this specific route is less direct. chemscene.com

Considerations for Regioselectivity in Phenoxy Linkage Formation

The formation of the phenoxy linkage in this compound involves the coupling of a substituted phenol with an aryl halide. The two primary synthetic routes are the reaction of 3-fluorophenol with a 2-halobenzoic acid derivative or the reaction of salicylic (B10762653) acid (2-hydroxybenzoic acid) with a 1-halo-3-fluorobenzene. Achieving the desired regioselectivity—ensuring the ether bond forms at the C-2 position of the benzoic acid moiety and the C-1 position of the fluorophenyl group—is critical.

The regioselectivity of the Ullmann-type reaction is significantly influenced by the electronic properties of the substituents on both aromatic rings. Generally, the reaction is more efficient when the aryl halide contains electron-withdrawing groups, as they activate the halide for nucleophilic displacement. wikipedia.org In the case of coupling 3-fluorophenol with 2-halobenzoic acid, the carboxylic acid group on the benzoic acid ring acts as an electron-withdrawing group, facilitating the reaction. Conversely, electron-donating groups on the phenol component can enhance its nucleophilicity. arkat-usa.org

The choice of reactants is therefore crucial. For instance, the reactivity of aryl halides in Ullmann couplings typically follows the order: I > Br > Cl. mdpi.com Therefore, using 2-iodobenzoic acid or 2-bromobenzoic acid would be preferred over 2-chlorobenzoic acid for a more efficient reaction with 3-fluorophenol. The fluorine atom on the 3-fluorophenol is also an electron-withdrawing group, which decreases the nucleophilicity of the phenoxide but can make the corresponding aryl halide (1-halo-3-fluorobenzene) more reactive if the alternative pathway is considered. Careful selection of the coupling partners based on these electronic effects is paramount for directing the reaction to the desired this compound product and minimizing the formation of unwanted isomers.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound, primarily by enhancing the efficiency of the copper-catalyzed C-O bond formation.

The choice of solvent plays a crucial role in the outcome of Ullmann-type diaryl ether syntheses. Traditionally, high-boiling point, polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and nitrobenzene (B124822) are used. wikipedia.org These solvents are effective at dissolving the reactants and facilitating the high temperatures often required for the classic reaction. wikipedia.org

Modern studies have systematically investigated the influence of various solvents on yield. Polar solvents like DMF and tetrahydrofuran (B95107) (THF) have been shown to provide excellent yields in copper-catalyzed Ullmann couplings. researchgate.net In contrast, non-polar solvents such as toluene and benzene tend to result in significantly lower yields under similar conditions. researchgate.net However, some modified procedures have been developed to work effectively in non-polar media like toluene or xylene, which can simplify product isolation. arkat-usa.org The selection of the solvent medium is a critical parameter that must be tailored to the specific catalytic system being employed.

Table 1: Effect of Different Solvents on Ullmann C-O Coupling Yield

| Solvent | Typical Yield | Notes | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | Excellent | A polar aprotic solvent, often used in Ullmann reactions. | researchgate.net |

| Tetrahydrofuran (THF) | Excellent | A polar ether solvent that can also lead to high product yields. | researchgate.net |

| Acetonitrile (MeCN) | Good | Used in modern, milder Ullmann-type reactions, often with specific ligands. | organic-chemistry.orgbeilstein-journals.org |

| Toluene | Meager to Moderate | A non-polar solvent; yields can sometimes be improved with specific catalysts. | arkat-usa.orgresearchgate.net |

| o-Xylene | Moderate to Good | A non-polar solvent; higher boiling point than toluene may improve yields. | arkat-usa.org |

| Dimethyl Sulfoxide (DMSO) | Very Good | A polar aprotic solvent used for efficient diaryl ether synthesis. | mdpi.com |

| Deep Eutectic Solvents (DES) | High | A greener alternative, can be recycled along with the catalyst. | nih.govnih.gov |

The evolution from stoichiometric copper powder in classical Ullmann reactions to modern catalytic systems has been a significant advancement in diaryl ether synthesis. wikipedia.orgbeilstein-journals.org These catalytic approaches enhance reaction rates, broaden the substrate scope, and allow for milder reaction conditions. rsc.orgnih.gov

The most common catalysts are based on copper(I) salts, such as copper(I) iodide (CuI) and copper(I) oxide (Cu₂O). organic-chemistry.org The effectiveness of these catalysts is often dramatically improved by the addition of ligands, which are typically N,N- or N,O-chelating compounds. beilstein-journals.org Ligands such as amino acids, N,N-dimethylglycine, salicylaldoxime, and diamine derivatives have been shown to accelerate the reaction, enabling C-O bond formation at lower temperatures and with lower catalyst loadings. organic-chemistry.orgnih.govorganic-chemistry.org

In recent years, nano-sized metal catalysts have gained attention due to their high surface-to-volume ratio, which can lead to rapid C-O bond formation, sometimes even under ligand-free conditions. nih.govnih.gov Various supported copper nanoparticles, such as those on carbon nanofibers or titanium dioxide, have proven to be efficient and often reusable catalysts for Ullmann-type couplings. nih.gov

Table 2: Comparison of Catalytic Systems for Ullmann-Type C-O Bond Formation

| Catalyst | Ligand | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Copper Powder | None (Classical) | >200°C, Stoichiometric Cu | Original method | wikipedia.orgbeilstein-journals.org |

| CuI | N,N-dimethylglycine | 90°C, Catalytic | Milder conditions, good for aryl iodides and bromides. | organic-chemistry.org |

| Cu₂O | Salicylaldoxime | Mild conditions, Catalytic | Inexpensive ligand, broad functional group tolerance. | organic-chemistry.org |

| CuI | L-Proline | Moderate Temperature | An early example of a successful amino acid ligand. | wikipedia.org |

| CuIPPh₃ | Triphenylphosphine (PPh₃) | 110-140°C, Non-polar solvent | Air-stable catalyst, effective in toluene/xylene. | arkat-usa.org |

| Copper Nanoparticles (Cu-NPs) | Often Ligand-Free | ~120°C, Catalytic | High activity, potential for recyclability. | mdpi.comnih.gov |

Temperature is a critical parameter controlling the rate of the Ullmann condensation. The classical protocol required harsh conditions, with temperatures often exceeding 200°C to drive the reaction forward. wikipedia.orgbeilstein-journals.org Such high temperatures limit the functional group tolerance of the reaction.

The development of advanced catalytic systems has permitted a significant reduction in the required reaction temperature. Most modern ligand-assisted copper-catalyzed syntheses of diaryl ethers proceed efficiently in the range of 70–140°C. arkat-usa.orgmdpi.com For example, reactions using CuI and N,N-dimethylglycine can be run at 90°C, while systems with certain nano-catalysts might operate around 120°C. mdpi.comorganic-chemistry.org Some highly active systems can even perform the coupling at room temperature. organic-chemistry.org Lowering the temperature not only saves energy but also enhances the selectivity and prevents the degradation of sensitive substrates.

Pressure is not typically a key parameter in standard Ullmann reactions, which are generally conducted at atmospheric pressure.

Table 3: Influence of Temperature on Ullmann Reaction Efficiency

| Catalytic System | Temperature | Outcome | Reference |

|---|---|---|---|

| Classical Cu-Bronze | > 210°C | Required for reaction to proceed; often low and erratic yields. | wikipedia.org |

| CuI / L-Proline | ~100°C | Effective coupling for various aryl halides. | wikipedia.org |

| CuI / N,N-dimethylglycine | 90°C | Efficient synthesis of diaryl ethers from aryl iodides/bromides. | organic-chemistry.org |

| Cu(I) / Diamine Ligand | 90–110°C | Allows for mild coupling conditions with low catalyst loading. | beilstein-journals.orgnih.gov |

| CuIPPh₃ / K₂CO₃ | 140°C (in o-xylene) | Increased temperature led to improved product yield. | arkat-usa.org |

| CuI / Choline (B1196258) Chloride-based DES | 80°C | Mild, efficient, and sustainable conditions. | nih.govnih.gov |

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comresearchgate.net

Key green strategies applicable to this synthesis include:

Catalysis: The shift from stoichiometric copper to catalytic amounts of copper is a fundamental green improvement, enhancing atom economy and reducing metal waste. mdpi.com

Safer Solvents: Replacing traditional, hazardous solvents like NMP and nitrobenzene is a major focus. Greener alternatives that have been successfully employed in Ullmann-type reactions include water, ethanol (B145695), and, more recently, deep eutectic solvents (DES). nih.govnih.govnih.gov DES, such as those based on choline chloride, are biodegradable, have low toxicity, and can often be recycled along with the catalyst. nih.govnih.gov

Energy Efficiency: The use of modern catalysts and ligands that lower the reaction temperature from over 200°C to around 80-110°C significantly reduces energy consumption. beilstein-journals.orgnih.gov Furthermore, microwave-assisted synthesis has emerged as an energy-efficient method that can dramatically shorten reaction times from hours to minutes. nih.gov

Ligand-Free Conditions: While ligands are crucial for many modern Ullmann reactions, some advanced catalysts, particularly nano-catalysts or systems using specific solvents like DES, can operate efficiently without a ligand. nih.govnih.gov This simplifies the reaction and purification process and avoids the use of often expensive and complex organic ligands.

Atom Economy: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. youtube.com Catalytic C-H activation strategies, which can form C-O bonds by directly coupling phenols with arenes without a halide, represent a future direction with near-perfect atom economy, though this is still a developing area. rsc.org

An example of a green protocol is the copper-catalyzed Ullmann coupling performed in a phosphate (B84403) buffer under microwave irradiation, which is fast, efficient, and uses a benign reaction medium. nih.gov

Chemical Reactivity and Mechanistic Transformations of 2 3 Fluorophenoxy Benzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters and amides, removal of the carboxyl group through decarboxylation, and its use in acylation reactions.

Esterification and Amidation Reactions

Esterification: 2-(3-Fluorophenoxy)benzoic acid can be readily converted to its corresponding esters through several standard methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. nih.govresearchgate.netchemicalbook.com For instance, the reaction with methanol (B129727) would yield methyl 2-(3-fluorophenoxy)benzoate. This reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used as the solvent. chemicalbook.com Another approach involves the initial conversion of the carboxylic acid to its acid chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with the alcohol. rsc.org

Amidation: The synthesis of amides from this compound can also be achieved through various synthetic routes. A common and effective method is the conversion of the benzoic acid to 2-(3-fluorophenoxy)benzoyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding benzamide. youtube.com Direct condensation of the carboxylic acid with an amine is also possible, often facilitated by coupling agents or by heating under conditions that remove the water byproduct. nih.govnist.govsigmaaldrich.com For example, direct heating of a benzoic acid with an amine in the presence of a catalyst like boric acid can yield the amide. sigmaaldrich.com

Table 1: Typical Conditions for Esterification and Amidation

| Transformation | Reagents | Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | Methanol (excess) | Concentrated H₂SO₄, Reflux | Methyl 2-(3-fluorophenoxy)benzoate |

Decarboxylation Pathways

The removal of the carboxyl group from this compound, a process known as decarboxylation, typically requires significant energy input as the C-C bond to the aromatic ring is strong. nih.gov Traditional methods often involve heating the benzoic acid at high temperatures, sometimes in the presence of a copper catalyst. rsc.orgyoutube.com For instance, heating benzoic acid itself requires temperatures above 400°C for decarboxylation to occur. wikipedia.org

More contemporary methods have been developed that allow for decarboxylation under milder conditions. Photo-induced decarboxylation, for example, can generate aryl radicals from benzoic acids using organic photoredox catalysts. aakash.ac.inlumenlearning.com These reactions can proceed at lower temperatures and offer a broader substrate scope. aakash.ac.inlumenlearning.com Another advanced method is the decarboxylative hydroxylation of benzoic acids, which can be achieved at temperatures as low as 35°C through a photoinduced ligand-to-metal charge transfer (LMCT) process using copper catalysts. nih.govarkat-usa.orgcas.cn Radical decarboxylation of benzoic acids has also been used to form C-C and C-heteroatom bonds. arkat-usa.orgsavemyexams.com

Acylation Reactions

The carboxylic acid functional group of this compound can be utilized in acylation reactions, most notably the Friedel-Crafts acylation. chemistrysteps.commasterorganicchemistry.comlibretexts.orgossila.comnih.gov This reaction involves the substitution of an acyl group onto an aromatic ring. For this to occur, the benzoic acid must first be converted into a more reactive acylating agent, typically 2-(3-fluorophenoxy)benzoyl chloride. This is commonly achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org

The resulting 2-(3-fluorophenoxy)benzoyl chloride can then react with an activated aromatic compound, such as benzene (B151609) or toluene (B28343), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). ossila.comnih.gov The Lewis acid activates the acyl chloride, forming a resonance-stabilized acylium ion, which acts as the electrophile in the subsequent aromatic substitution. nist.govlibretexts.org A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. libretexts.org

Table 2: Friedel-Crafts Acylation via 2-(3-Fluorophenoxy)benzoyl Chloride

| Step | Reactant 1 | Reactant 2 | Catalyst | Product of Step |

|---|---|---|---|---|

| 1 | This compound | Thionyl chloride | - | 2-(3-Fluorophenoxy)benzoyl chloride |

| 2 | 2-(3-Fluorophenoxy)benzoyl chloride | Benzene | AlCl₃ | (2-(3-Fluorophenoxy)phenyl)(phenyl)methanone |

Reactivity of the Fluoroaromatic Moiety

The presence of a fluorine atom on one of the aromatic rings introduces specific reactivity patterns, particularly concerning nucleophilic and electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution on the Fluorinated Ring

Nucleophilic aromatic substitution (SₙAr) is a potential reaction pathway for the fluoroaromatic ring of this compound. In SₙAr reactions, a nucleophile displaces a leaving group on an aromatic ring. libretexts.org For this reaction to proceed, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups help to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.org

In the case of this compound, the fluorine atom is the potential leaving group. Fluorine can be a good leaving group in SₙAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. cognitoedu.org However, the 3-fluorophenoxy ring lacks strong electron-withdrawing groups ortho or para to the fluorine atom. The ether oxygen is an electron-donating group by resonance, which would disfavor the formation of the negatively charged intermediate required for an SₙAr reaction. Therefore, nucleophilic substitution of the fluorine atom is expected to be difficult under standard SₙAr conditions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The regiochemical outcome of this reaction on this compound is determined by the directing effects of the substituents on both rings. aakash.ac.inlumenlearning.comarkat-usa.orgcas.cnmasterorganicchemistry.comyoutube.com

Ring 1 (Benzoic acid ring): This ring contains two substituents: the carboxylic acid group (-COOH) and the 3-fluorophenoxy group (-O-Ar).

The carboxylic acid group is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive than benzene. cas.cn

The phenoxy group is an activating, ortho, para-directing group due to the resonance donation of the oxygen's lone pair electrons. aakash.ac.inarkat-usa.org

The powerful ortho, para-directing effect of the ether oxygen will dominate over the meta-directing effect of the carboxylic acid. Therefore, electrophilic substitution on this ring is expected to occur at the positions ortho and para to the phenoxy group (and meta to the carboxylic acid group), with the para position often being favored due to reduced steric hindrance.

Ring 2 (3-Fluorophenoxy ring): This ring has two substituents: the ether oxygen (-O-Ar) and the fluorine atom (-F).

The ether oxygen is a strongly activating, ortho, para-director. aakash.ac.inarkat-usa.org

The fluorine atom is a deactivating, ortho, para-director. lumenlearning.comyoutube.com It withdraws electron density inductively but can donate a lone pair through resonance, directing incoming electrophiles to the ortho and para positions. lumenlearning.comyoutube.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Aromatic Ring | Substituents | Directing Effect | Predicted Major Product(s) |

|---|

Phenoxy Linkage Stability and Cleavage Reactions

The stability of the phenoxy linkage in this compound is a critical aspect of its chemical profile. This diaryl ether bond is generally stable under many conditions but can be cleaved under forcing conditions, such as with strong acids or through catalytic hydrogenolysis. acs.orgucalgary.calibretexts.org

The synthesis of this compound likely proceeds via an Ullmann condensation, a copper-catalyzed reaction between a phenol (B47542) and an aryl halide. organic-chemistry.orgnih.govwikipedia.org The reverse of this reaction, the cleavage of the diaryl ether, represents a key reactivity aspect. The stability of the C-O bond is influenced by the electronic nature of the substituents on the aromatic rings. The presence of the electron-withdrawing fluorine atom on the phenoxy ring can influence the electron density around the ether oxygen and the adjacent carbon atoms, potentially affecting the bond strength and susceptibility to cleavage.

Cleavage of diaryl ethers can be achieved through various methods:

Acid-Catalyzed Cleavage: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave ethers. ucalgary.calibretexts.org The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For diaryl ethers, this reaction is generally difficult due to the strength of the sp² C-O bond and the instability of the potential aryl cation or the difficulty of nucleophilic aromatic substitution. libretexts.org However, the presence of the carboxylic acid group ortho to the phenoxy linkage in this compound could potentially influence this reactivity through intramolecular interactions.

Reductive Cleavage: Catalytic hydrogenolysis using transition metals like palladium can cleave diaryl ether bonds. nih.gov This method is often employed in the degradation of complex structures like lignin, which contains numerous aryl ether linkages. acs.orgnih.gov The reaction conditions, including the choice of catalyst, solvent, and hydrogen pressure, are crucial for achieving selective cleavage.

Electrochemical Cleavage: Electrochemical methods have been developed for the cleavage of diaryl ethers, often proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. rsc.orgrsc.org These reactions can be performed under mild conditions and offer a sustainable alternative to traditional methods. The regioselectivity of the cleavage in unsymmetrical diaryl ethers is a key consideration.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies on this compound itself are not extensively reported in the available literature. However, by drawing parallels with studies on similar molecules, we can infer the likely mechanistic pathways and the experimental techniques that would be employed for their investigation.

The study of reaction kinetics is fundamental to understanding the mechanism of any chemical transformation. For the cleavage of the phenoxy linkage in this compound, kinetic studies would involve monitoring the rate of disappearance of the reactant and the appearance of the products (3-fluorophenol and salicylic (B10762653) acid, or their derivatives) over time.

Key Kinetic Parameters:

| Parameter | Description | Significance |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of the reactants. | Provides a quantitative measure of the reaction speed under specific conditions. |

| Reaction Order | The relationship between the rate of a reaction and the concentration of each reactant. | Helps to determine which species are involved in the rate-determining step of the mechanism. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower activation energy corresponds to a faster reaction rate. |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Provides information about the energy barrier of the reaction. |

| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | Reflects the degree of order or disorder in the transition state compared to the reactants. |

This table is a general representation of key kinetic parameters and their significance in mechanistic studies.

For instance, in the hydrolysis of related ester compounds, kinetic studies have been used to determine the reaction order with respect to the substrate and the hydrolyzing agent, providing insights into the mechanism. niscpr.res.innih.gov Similar approaches could be applied to study the cleavage of the ether linkage in this compound under various conditions (e.g., different pH, temperatures, catalyst concentrations).

Transition state analysis , often performed using computational chemistry, would complement experimental kinetic data. By calculating the energies and geometries of potential transition states, researchers can predict the most likely reaction pathway. nrel.gov For the cleavage of the phenoxy linkage, computational models could be used to evaluate the transition states for different proposed mechanisms, such as SNAr or radical pathways, and to understand the electronic effects of the fluorine substituent and the carboxylic acid group.

Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. wikipedia.orgnumberanalytics.comresearchgate.net In the context of this compound, isotopic labels could be used to elucidate the mechanism of phenoxy linkage cleavage.

For example, to determine which C-O bond is broken during hydrolysis, one could synthesize the molecule with an ¹⁸O label in the ether linkage. By analyzing the mass of the resulting phenol and benzoic acid products using mass spectrometry, the location of the ¹⁸O label can be determined, thus revealing the bond that was cleaved. thieme-connect.destackexchange.com

Potential Isotopic Labeling Experiments:

| Labeled Atom | Position of Label | Information Gained |

| ¹⁸O | Ether Oxygen | Determines whether the aryl-oxygen or the acyl-oxygen bond is cleaved during hydrolysis or other cleavage reactions. |

| ²H (Deuterium) | On the aromatic rings | Can be used to probe for kinetic isotope effects, indicating the involvement of C-H bond breaking in the rate-determining step. |

| ¹³C | Carboxylic acid carbon | Could be used to follow the fate of the carboxyl group, for instance, in decarboxylation reactions. researchgate.net |

This table illustrates potential applications of isotopic labeling to study the reaction mechanisms of this compound.

Such studies have been instrumental in understanding the mechanisms of various reactions, including ether cleavage and rearrangements. acs.orgthieme-connect.de

The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. For reactions involving this compound, various intermediates could be postulated depending on the reaction type.

In the context of the Ullmann condensation for its synthesis, organocopper intermediates are believed to be involved. organic-chemistry.orgnih.govbyjus.comwikipedia.org Mechanistic studies on Ullmann-type reactions have focused on characterizing these transient species.

For cleavage reactions, potential intermediates could include:

Protonated Ether: In acid-catalyzed cleavage, the initial intermediate is the protonated ether, which makes the ether oxygen a better leaving group. ucalgary.calibretexts.orgmasterorganicchemistry.com

Meisenheimer-type Complexes: In nucleophilic aromatic substitution (SNAr) pathways for ether cleavage, a transient Meisenheimer-type complex could be formed by the attack of a nucleophile on one of the aromatic rings. rsc.org

Radical Intermediates: Under certain conditions, such as high temperatures or in the presence of radical initiators, cleavage of the phenoxy linkage might proceed through a radical mechanism, involving phenoxy and aryl radicals. nih.gov

Aryl-Copper Species: In copper-catalyzed reactions, the formation of aryl-copper intermediates is often a key step. acs.org

Techniques such as spectroscopy (NMR, IR, UV-Vis) and trapping experiments are often used to detect and characterize these transient species. For example, in the study of hydrolysis reactions, the observation of isosbestic points in UV-Vis spectra can suggest the presence of a limited number of species in equilibrium, including intermediates. niscpr.res.in The study of related benzoic acid derivatives has also highlighted the importance of intermediates in photochemical reactions and other transformations. nih.gov Furthermore, intramolecular reactions, such as cyclizations, can be indicative of specific reactive intermediates. beilstein-journals.orgrsc.orgbeilstein-journals.org

Design and Synthesis of 2 3 Fluorophenoxy Benzoic Acid Derivatives and Analogues

Strategic Functionalization of the Benzoic Acid Ring System

The benzoic acid ring of 2-(3-Fluorophenoxy)benzoic acid is a primary target for chemical modification. Its electronic properties and the presence of the carboxylic acid group allow for a range of functionalization reactions, including the introduction of halogens, alkyl and aryl groups, and the formation of various nitrogen-containing moieties.

Introduction of Halogen Substituents

Halogenation of the benzoic acid ring is a key strategy for modulating the electronic and lipophilic character of the molecule. Electrophilic halogenation reactions, such as bromination or chlorination, can introduce halogen atoms at specific positions on the ring. The directing effects of the existing ether and carboxylic acid groups influence the regioselectivity of these reactions.

For related benzoic acid systems, methods for direct halogenation have been developed. For instance, reacting benzoic acids with a halogenating agent in the presence of an alkaline compound can yield 2-halogenated benzoic acids with high regioselectivity. google.com Another approach involves the decarboxylative halogenation of benzoic acid derivatives, which can provide access to aryl halides that might be difficult to obtain through direct electrophilic substitution. acs.org While direct halogenation of the unsubstituted benzoic acid ring typically occurs at the meta-position to the carboxyl group, the presence of the activating phenoxy group at the ortho position can lead to more complex substitution patterns.

| Starting Material | Reagent | Product | Reaction Type |

| Benzoic Acid | Halogenating Agent / Alkaline Compound | 2-Halogenated Benzoic Acid | Regioselective Halogenation google.com |

| Substituted Benzoic Acid | N-Halosuccinimide | Halodecarboxylated Product | Decarboxylative Halogenation acs.org |

Alkylation and Arylation Strategies

The introduction of alkyl or aryl groups onto the benzoic acid ring can significantly alter the steric and electronic properties of the parent molecule. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. For instance, the ortho-arylation of benzoic acids has been achieved using palladium catalysts with various arylating agents, including aryl iodides and aryl chlorides. researchgate.net These methods often utilize the carboxylic acid group as a directing group to achieve high regioselectivity at the ortho-position.

Iridium-catalyzed C-H arylation of benzoic acids with arenediazonium salts offers another route to diaryl-2-carboxylates under mild conditions. nih.govruhr-uni-bochum.de For alkylation, palladium(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides has been demonstrated, providing a direct method for introducing alkyl chains. nih.gov Rhenium catalysts have also been employed for the ortho-allylation of benzoic acids. rsc.org

| Reaction Type | Catalyst | Coupling Partners | Product |

| ortho-Arylation | Palladium Catalyst | Benzoic Acid, Aryl Iodide/Chloride | ortho-Aryl Benzoic Acid researchgate.net |

| ortho-Arylation | Iridium Catalyst | Benzoic Acid, Arenediazonium Salt | Diaryl-2-carboxylate nih.govruhr-uni-bochum.de |

| ortho-Alkylation | Palladium(II) Catalyst | Benzoic Acid, Alkyl Halide | ortho-Alkyl Benzoic Acid nih.gov |

| ortho-Allylation | Rhenium Catalyst | Benzoic Acid, Allyl Halide | ortho-Allyl Benzoic Acid rsc.org |

Nitrogen-Containing Derivative Synthesis (e.g., Amides, Heterocycles)

The carboxylic acid functionality of this compound is a versatile handle for synthesizing a wide range of nitrogen-containing derivatives. Standard amide bond formation reactions, coupling the carboxylic acid with various amines, lead to the corresponding benzamides. For example, the synthesis of 2-amino-3-(2-fluorophenoxy)benzamide has been reported. nih.gov

Furthermore, the carboxylic acid can serve as a precursor for the construction of various heterocyclic systems. For instance, derivatives of 2-(2-fluorophenoxy)phenyl-1,3,4-oxadiazoles and 1,2,4-triazoles have been synthesized from the corresponding 2-(2-fluorophenoxy)benzoic acid. nih.gov This typically involves converting the benzoic acid to a key intermediate, such as a hydrazide, which then undergoes cyclization reactions to form the desired heterocycle. nih.gov Similarly, other nitrogen-containing heterocycles can be synthesized from benzoic acid derivatives, highlighting the utility of this functional group in generating structural diversity. preprints.org

| Starting Material | Reagents | Product Type |

| This compound | Amine, Coupling Agent | 2-(3-Fluorophenoxy)benzamide |

| 2-(2-Fluorophenoxy)benzoic acid | Hydrazine Hydrate, then Cyclizing Agent | 1,3,4-Oxadiazole or 1,2,4-Triazole derivative nih.govnih.gov |

| Phthalic Anhydride | Substituted Aniline (B41778) | 2-[(substitutedphenyl)carbamoyl]benzoic acid researchgate.net |

Modifications of the Fluorophenoxy Moiety

Positional Isomerism of Fluorine on the Phenoxy Ring

The position of the fluorine atom on the phenoxy ring can have a significant impact on the molecule's conformation and electronic properties. The synthesis of positional isomers, such as 2-(2-fluorophenoxy)benzoic acid and 2-(4-fluorophenoxy)benzoic acid, allows for a systematic investigation of these effects. These isomers are typically prepared using the same Ullmann condensation methodology as the 3-fluoro analogue, by reacting 2-chlorobenzoic acid with the corresponding 2-fluorophenol (B130384) or 4-fluorophenol. Research on related compounds, such as 2-(2-fluorophenoxy)phenyl-1,3,4-oxadiazoles, has been conducted, indicating the accessibility of these isomeric scaffolds. nih.gov

| Compound Name | Precursors | Synthesis Method |

| 2-(2-Fluorophenoxy)benzoic acid | 2-Chlorobenzoic acid, 2-Fluorophenol | Ullmann Condensation nih.gov |

| 2-(4-Fluorophenoxy)benzoic acid | 2-Chlorobenzoic acid, 4-Fluorophenol | Ullmann Condensation nih.gov |

| 3-(3-Fluorophenoxy)benzoic acid | 2-Chlorobenzoic acid, 3-Fluorophenol (B1196323) | Ullmann Condensation uni.lu |

Introduction of Additional Substituents on the Phenoxy Ring

Introducing additional substituents onto the fluorophenoxy ring offers a way to further tune the properties of the molecule. This can be achieved either by starting with a pre-substituted fluorophenol in the initial Ullmann condensation or by direct functionalization of the pre-formed this compound. For example, a methyl group has been incorporated to create 2-amino-3-(2-fluoro-3-methylphenoxy)benzamide. nih.gov The choice of synthetic route depends on the desired substituent and its compatibility with the reaction conditions. The introduction of groups such as alkyl, nitro, or other halogens can lead to a wide range of analogues with potentially different biological activities and physicochemical characteristics.

| Parent Compound | Modification | Resulting Derivative Class |

| This compound | Introduction of an amino group on the benzoic acid ring and a methyl group on the phenoxy ring | Substituted 2-aminobenzamide (B116534) nih.gov |

| 2-(3-Phenylpropylamino)-benzoic acid | Introduction of a nitro group on the benzoic acid ring and an azido (B1232118) group on the phenylpropylamino moiety | Photoaffinity label analog nih.gov |

Structural Variations of the Inter-Ring Linkage (e.g., methylene (B1212753) bridged analogs)

The ether linkage in this compound is a key structural feature. Introducing variations, such as a methylene bridge, can alter the conformational flexibility and electronic interaction between the two aromatic rings, potentially leading to compounds with different biological profiles.

One common strategy to create a methylene-bridged analog, such as 2-((3-fluorophenoxy)methyl)benzoic acid, involves a multi-step synthesis. A plausible synthetic route begins with the appropriate starting materials, for instance, a salicylaldehyde (B1680747) derivative and a fluorinated phenol (B47542). The synthesis of a related compound, 2-(3-fluorophenoxy)benzenemethanol, has been described, which can serve as a direct precursor. In this synthesis, ethyl 2-(3-fluorophenoxy)benzoate is reduced using a strong reducing agent like lithium aluminum hydride in an ether solvent. The resulting benzenemethanol can then be oxidized to the corresponding benzoic acid. prepchem.com

Another approach involves the Williamson ether synthesis, where the sodium salt of a substituted phenol is reacted with a benzyl (B1604629) halide. For example, the sodium salt of 3-fluorophenol could be reacted with methyl 2-(bromomethyl)benzoate, followed by hydrolysis of the ester to yield 2-((3-fluorophenoxy)methyl)benzoic acid.

Table 1: Comparison of Inter-Ring Linkages in 2-Phenoxybenzoic Acid Analogs

| Linkage Type | Example Compound Name | Synthetic Precursors (Example) | Key Reaction Type |

| Ether | This compound | 2-chlorobenzoic acid and 3-fluorophenol | Ullmann Condensation nih.govwikipedia.org |

| Methylene Bridge | 2-((3-Fluorophenoxy)methyl)benzoic acid | Ethyl 2-(3-fluorophenoxy)benzoate | Reduction prepchem.com |

These structural modifications allow for a systematic exploration of the structure-activity relationship of this class of compounds.

Regioselective Synthesis of Advanced Derivatives

The regioselective synthesis of derivatives of this compound is crucial for developing compounds with specific properties. The substitution pattern on both aromatic rings can dramatically affect the molecule's activity. The Ullmann condensation reaction is a powerful tool for this purpose, allowing for the coupling of an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.orgnih.gov

The synthesis of a related compound, 3-methyl-2-(4-methylphenoxy)benzoic acid, was achieved via an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol. nih.gov This demonstrates the feasibility of regioselectively synthesizing substituted 2-phenoxybenzoic acids. For the synthesis of this compound derivatives, a similar strategy can be employed. For instance, reacting a substituted 2-chlorobenzoic acid with 3-fluorophenol, or a 2-chlorobenzoic acid with a substituted 3-fluorophenol, can yield a variety of derivatives.

The choice of catalyst, ligand, base, and solvent can significantly influence the yield and regioselectivity of the Ullmann condensation. Modern modifications of the Ullmann reaction often utilize soluble copper catalysts with ligands such as diamines or phenanthroline, which can lead to higher yields and milder reaction conditions compared to the traditional high-temperature copper powder method. wikipedia.orgnih.gov

Table 2: Key Parameters in Ullmann Condensation for Regioselective Synthesis

| Parameter | Options | Impact on Reaction |

| Copper Source | Copper powder, Copper(I) salts (e.g., CuI), Copper(II) salts | Catalyst activity and solubility wikipedia.orgnih.gov |

| Ligand | Phenanthroline, Diamines | Enhances catalyst activity and stability wikipedia.org |

| Base | KOH, K2CO3, Cs2CO3 | Promotes the formation of the phenoxide nucleophile wikipedia.org |

| Solvent | DMF, N-methylpyrrolidone, Nitrobenzene (B124822) | High-boiling polar solvents are typically required wikipedia.org |

Furthermore, the reactivity of the aryl halide is influenced by the nature of its substituents. Electron-withdrawing groups on the aryl halide generally accelerate the coupling reaction. wikipedia.org This principle can be exploited to favor the desired regioselectivity in the synthesis of complex derivatives. For instance, the presence of a nitro group on the benzoic acid precursor can enhance its reactivity in the Ullmann condensation.

Advanced Spectroscopic and Crystallographic Elucidation of 2 3 Fluorophenoxy Benzoic Acid Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of 2-(3-fluorophenoxy)benzoic acid in solution. A combination of one-dimensional and two-dimensional NMR experiments is required for an unambiguous assignment of all proton, carbon, and fluorine signals.

One-dimensional NMR provides fundamental information about the chemical environment, number, and connectivity of NMR-active nuclei.

¹H NMR: The proton NMR spectrum is expected to display signals corresponding to the eight aromatic protons and the single carboxylic acid proton. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet significantly downfield, typically in the range of δ 11.0-13.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic region (δ 6.8-8.2 ppm) will be complex due to the presence of two distinct, substituted benzene (B151609) rings. The protons on the benzoic acid ring will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating/withdrawing phenoxy bridge. The protons on the 3-fluorophenoxy ring will show characteristic splitting patterns due to both homo- and heteronuclear (H-F) coupling. For comparison, the aromatic protons of benzoic acid itself resonate between δ 7.4 and 8.1 ppm hmdb.ca.

¹³C NMR: The carbon NMR spectrum will reveal 13 distinct signals, as the molecule is asymmetric. The carboxyl carbon (-COOH) is expected to be the most deshielded, appearing in the δ 165-175 ppm range docbrown.info. The two carbons attached to the ether oxygen (C-O-C) will resonate in the aromatic region but will be shifted downfield compared to other aromatic carbons. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), a characteristic feature in ¹³C NMR. The remaining aromatic carbons will appear in the typical range of δ 110-160 ppm. For reference, in benzoic acid, the carboxyl carbon appears around 172 ppm, and the aromatic carbons resonate between approximately 128 and 134 ppm docbrown.info.

¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom. It is expected to show a single resonance for the fluorine atom on the phenoxy ring. The chemical shift of this signal provides information about its electronic environment biophysics.org. In related fluorobenzoic acid compounds, ¹⁹F chemical shifts are observed in a characteristic range, often reported relative to a standard like CFCl₃ psu.edunih.gov. For 3-fluorobenzoic acid, the ¹⁹F signal appears at approximately -113 ppm (relative to CFCl₃) rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 11.0 - 13.0 (broad s) | 165 - 175 | Highly deshielded, may exchange with solvent. |

| Aromatic Protons (Ar-H) | 6.8 - 8.2 (m) | 110 - 160 | Complex multiplets due to overlapping signals and H-H/H-F coupling. |

| Aromatic Carbons (Ar-C) | - | 110 - 160 | 12 unique signals expected. |

| Carbon-Fluorine (Ar-CF) | - | 160 - 165 (d, ¹JCF ≈ 245 Hz) | Large one-bond coupling constant is characteristic. |

| Carbon-Oxygen (Ar-O) | - | 155 - 160 | Two signals expected for the ether linkage. |

Predicted values are based on data for benzoic acid, fluorobenzoic acids, and phenoxy benzoic acids.

2D NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks within the molecule researchgate.net. It will be crucial for identifying adjacent protons on both aromatic rings, helping to trace the connectivity and assign specific protons within each spin system. Cross-peaks will appear between protons that are coupled to each other (typically over two or three bonds).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation) biophysics.org. This allows for the direct assignment of protonated carbon signals in the ¹³C spectrum once the ¹H spectrum has been assigned.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule in solution. For this compound, NOESY could reveal through-space interactions between protons on the benzoic acid ring and protons on the fluorophenoxy ring, providing insight into the dihedral angle between the two rings.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule nih.govnih.gov. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the aromatic rings.

A very prominent and characteristic feature will be the extremely broad O-H stretching band of the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region. This broadening is a direct result of strong intermolecular hydrogen bonding, where two molecules associate to form a centrosymmetric dimer chemrj.org. The C=O stretching vibration of the carboxyl group will give rise to a strong, sharp absorption band, expected around 1680-1710 cm⁻¹, consistent with an aromatic carboxylic acid involved in hydrogen bonding chemrj.org.

Other significant peaks will include C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹), C=C stretching vibrations within the aromatic rings (in the 1450-1600 cm⁻¹ region), and the C-O-C stretching of the diaryl ether linkage (around 1200-1250 cm⁻¹). A C-F stretching vibration is also expected, typically in the 1100-1300 cm⁻¹ range.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Diaryl Ether | C-O-C Stretch | 1200 - 1250 | Strong |

| Fluoroaromatic | C-F Stretch | 1100 - 1300 | Strong |

Predicted values are based on spectral data for benzoic acid and its derivatives. chemrj.orgnist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the ultraviolet region due to π → π* transitions of the benzene rings and n → π* transitions associated with the carbonyl group.

Based on data for benzoic acid, which shows absorption maxima around 230 nm and 274 nm researchgate.netnih.gov, similar absorption bands are expected for this compound. The exact positions and intensities (molar absorptivity) of the absorption maxima (λmax) will be influenced by the combined electronic effects of the fluorophenoxy substituent. The ether linkage and the fluorine atom will act as auxochromes, potentially causing a slight shift in the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift) compared to unsubstituted benzoic acid nih.govresearchgate.net. The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol (B129727).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of this compound (C₁₃H₉FO₃) by providing a highly accurate mass measurement of its molecular ion, typically to within a few parts per million (ppm) of the calculated exact mass (232.0536 g/mol ).

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The mass spectrum will show the molecular ion peak [M]⁺ or a protonated/deprotonated molecule [M+H]⁺ or [M-H]⁻. The fragmentation pattern provides further structural evidence. Expected fragmentation pathways would include the loss of a hydroxyl radical (•OH), a water molecule (H₂O), or the carboxyl group (•COOH or CO₂). A significant fragmentation pathway would likely involve the cleavage of the ether bond, leading to ions corresponding to the fluorophenoxy and carboxyphenyl moieties.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions researchgate.net. For this compound, this technique would confirm the connectivity and determine the solid-state conformation, particularly the dihedral angle between the planes of the two aromatic rings.

It is highly probable that in the crystalline state, the molecules will form centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two molecules, a pattern commonly observed for benzoic acids nih.gov. The crystal packing would then be governed by weaker intermolecular forces such as van der Waals interactions and potentially C-H···O or C-H···F hydrogen bonds. Analysis of the crystal structure of the related isomer 4-(4-fluorophenoxy)benzoic acid shows that the two benzene rings are significantly twisted with a dihedral angle of 70.99 (5)° and that the molecules form the expected hydrogen-bonded dimers. A similar twisted conformation and dimeric structure are anticipated for this compound.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Feature | Basis for Prediction |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzoic acids. nih.gov |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Due to the likely formation of centrosymmetric dimers. nih.gov |

| Key Intermolecular Interaction | O-H···O Hydrogen Bonds | Formation of carboxylic acid dimers is characteristic. |

| Molecular Conformation | Twisted | Steric hindrance will likely prevent coplanarity of the two rings. |

Crystallographic Data for this compound Not Publicly Available

A comprehensive search for the advanced spectroscopic and crystallographic data of the chemical compound this compound has revealed a lack of publicly available information on its specific crystal structure.

Despite extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no specific entry detailing the crystal structure determination, packing analysis, or intermolecular interactions for this compound could be located. While information exists for isomeric and related substituted benzoic acid compounds, the precise data required to fulfill a detailed analysis of this compound itself is not present in the accessed scientific literature and repositories.

The requested article, which was to be structured around the "," is therefore unable to be generated with the requisite scientific accuracy and detail. The core components of the planned article, namely the crystal structure determination and the analysis of its intermolecular interactions, are contingent on experimental data that has not been publicly reported.

For context, the study of similar molecules, such as 4-(4-Fluorophenoxy)benzoic acid, has shown that these types of compounds often form dimers in the solid state through hydrogen bonding between their carboxylic acid groups. Further stabilization of the crystal lattice can occur through other interactions like C-H...π interactions. However, without the specific crystallographic file for this compound, any such discussion would be purely speculative and not based on the direct scientific evidence requested.

It is possible that the crystal structure of this compound has not yet been determined, or if it has, the data has not been deposited in public databases. Therefore, the detailed analysis of its solid-state structure, as outlined in the initial request, cannot be provided at this time.

Computational and Theoretical Studies on 2 3 Fluorophenoxy Benzoic Acid Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of molecules like 2-(3-Fluorophenoxy)benzoic acid. By solving the Schrödinger equation within the framework of DFT, researchers can obtain valuable information about the molecule's frontier molecular orbitals, electrostatic potential, and charge distribution.

Frontier Molecular Orbital (FMO) Analysis for Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. niscpr.res.in A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive.

For derivatives of benzoic acid, FMO analysis has shown that substitutions on the phenyl ring can alter the band gap. For instance, the introduction of a bromine atom can modify the band gap through an inductive effect. researchgate.net The delocalization of π electrons also plays a significant role in determining the HOMO-LUMO gap. researchgate.net In systems with extended conjugation, the gap tends to be smaller, indicating increased reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored in shades of red and yellow) and positive electrostatic potential (colored in blue). uwosh.eduresearchgate.net The negative regions indicate an excess of electron density and are susceptible to electrophilic attack, while the positive regions are electron-deficient and prone to nucleophilic attack. niscpr.res.inresearchgate.net

In benzoic acid and its derivatives, the MEP surface typically shows a strong negative potential around the oxygen atoms of the carboxylic acid group, highlighting their nucleophilic character. niscpr.res.inuwosh.edu Conversely, the hydrogen atom of the hydroxyl group exhibits a positive potential, indicating its susceptibility to deprotonation. niscpr.res.in The aromatic ring generally shows a distribution of positive charge. uwosh.edu The specific pattern of the MEP is influenced by the nature and position of substituents on the phenyl ring.

Charge Distribution and Bond Order Analysis

Bond order analysis, on the other hand, gives an indication of the number of chemical bonds between two atoms. For aromatic systems like this compound, the bond orders of the carbon-carbon bonds within the phenyl rings are expected to be intermediate between a single and a double bond, reflecting the delocalization of π electrons. youtube.com

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations provide a powerful means to explore the conformational landscape and flexibility of molecules over time. unimi.it By simulating the atomic motions based on classical mechanics, MD can reveal the different stable conformations a molecule can adopt and the energy barriers between them.

For substituted benzoic acids, MD simulations have been employed to study their aggregation behavior in different environments and the influence of intermolecular interactions, such as hydrogen bonding and π-π stacking, on their conformational preferences. ucl.ac.uk These simulations can also shed light on how the flexibility of the molecule, particularly the rotation around the ether linkage and the orientation of the carboxylic acid group, is affected by its surroundings. For example, a study on 2-fluoro-4-hydroxy benzoic acid identified eight different conformers based on the orientation of the hydroxyl and carboxylic acid groups. mdpi.com

Mechanistic Pathways Elucidation through Computational Transition State Modeling

Computational modeling of transition states is a critical tool for elucidating the mechanisms of chemical reactions. By locating the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate, chemists can understand the energy barrier that must be overcome for a reaction to proceed.

For reactions involving benzoic acid derivatives, such as their synthesis or transformation, transition state modeling can help to rationalize the observed regioselectivity and stereoselectivity. For instance, DFT calculations have been used to explain the regioselectivity in the synthesis of catechol-incorporated anthracene (B1667546) derivatives, which are related to benzoic acid systems. researchgate.net

Theoretical Structure-Activity Relationship (SAR) Studies

Theoretical Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its biological or chemical activity. iomcworld.comresearchgate.net By identifying the key structural features responsible for a particular activity, SAR studies can guide the design of new molecules with enhanced properties. iomcworld.com

For benzoic acid derivatives, theoretical SAR studies have been instrumental in understanding their potential as, for example, anti-sickling agents or enzyme inhibitors. iomcworld.comnih.gov These studies often involve the calculation of various molecular descriptors, such as electronic properties (e.g., HOMO-LUMO energies, atomic charges), steric properties, and lipophilicity. iomcworld.com For instance, it has been suggested that for anti-sickling activity, strong electron-donating groups on the benzene (B151609) ring and average lipophilicity are important features for benzoic acid derivatives. iomcworld.com The planarity of the aromatic system is also considered crucial for binding to target sites. iomcworld.com

Advanced Computational Crystallography

Computational crystallography extends beyond the initial determination of a crystal structure to provide a deeper understanding of the intermolecular forces that govern the solid state. These advanced techniques are critical for understanding polymorphism, designing co-crystals, and rationalizing the physical properties of crystalline materials.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netniscpr.res.in The method partitions crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the pro-crystal. nih.gov Various properties, such as the distance to the nearest nucleus inside or outside the surface, can be mapped onto this unique surface.

The key outputs of a Hirshfeld analysis include:

3D Hirshfeld Surface: A color-coded map where red spots indicate close intermolecular contacts (often hydrogen bonds), blue indicates longer contacts, and white represents contacts around the van der Waals separation. researchgate.net

Studies on benzoic acid derivatives have utilized Hirshfeld analysis to investigate their hydrogen bonding networks and other intermolecular interactions in detail. niscpr.res.innih.gov For example, in a study of a benzoic acid derivative, Hirshfeld analysis was used to analyze O-H···N and C-H···π intermolecular hydrogen bonds that form a three-dimensional molecular network. researchgate.netniscpr.res.in

3D energy frameworks are a visualization technique used to explore the energetic architecture of a crystal lattice. This method involves calculating the interaction energies between a central molecule and all its surrounding neighbors within a defined radius. These pairwise interaction energies (often separated into electrostatic, polarization, dispersion, and repulsion components) are then represented as cylinders connecting the centroids of the interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction, providing an intuitive and quantitative picture of the crystal's energetic landscape. This analysis helps to identify the most significant interactions that stabilize the crystal structure, such as strong hydrogen-bonding motifs or significant π-stacking arrangements.

Applications of 2 3 Fluorophenoxy Benzoic Acid As a Chemical Research Building Block

Precursor in Complex Organic Synthesis

The reactivity of the carboxylic acid group and the potential for transformations on the aromatic rings make 2-(3-fluorophenoxy)benzoic acid a key starting material in multistep synthetic sequences.

While direct, specific examples of this compound being used to synthesize large polyaromatic systems are not extensively documented in readily available literature, its structural motifs are fundamental to polyaromatic compounds. The core structure is a diaryl ether, a common fragment in complex aromatic molecules.

There is limited specific information in the public domain detailing the use of this compound in the direct construction of macrocycles. However, benzoic acid derivatives are known to be used in the synthesis of various macrocyclic structures.

A significant application of diaryl ether benzoic acids, analogous to this compound, is in the synthesis of heterocyclic compounds, particularly acridones. The general synthetic pathway involves the intramolecular cyclization of an N-phenylanthranilic acid, which can be prepared via an Ullmann condensation. wikipedia.orgorgsyn.orgijpsonline.com This reaction typically involves the coupling of an aniline (B41778) derivative with an o-halobenzoic acid in the presence of a copper catalyst. wikipedia.orgijpsonline.com

The resulting N-arylanthranilic acid can then undergo acid-catalyzed cyclization to form the tricyclic acridone (B373769) core. orgsyn.orgarkat-usa.orgjocpr.com Acridones are a class of heterocyclic compounds with a fused tricyclic framework that is present in a variety of natural products and synthetic molecules. arkat-usa.org These compounds are noted for their chemical stability and are often colored and fluorescent. jocpr.com

Table 1: General Synthesis of Acridones from N-Phenylanthranilic Acid Derivatives

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-phenylanthranilic acid | Conc. H₂SO₄, heat | Acridone | Not specified | orgsyn.org |

| Substituted N-phenylanthranilic acids | Fe(OTf)₂, DCME, DCM, rt | Substituted Acridones | Good to Excellent | arkat-usa.org |

This table represents generalized findings for the synthesis of acridones from N-phenylanthranilic acid precursors, which can be conceptually derived from diaryl ether benzoic acids.

Scaffold for Probing Molecular Interactions

The defined three-dimensional shape and the presence of functional groups capable of engaging in various intermolecular interactions make this compound and its derivatives interesting scaffolds for designing molecules that can probe complex systems. researchgate.net

The carboxylic acid group of this compound provides a primary coordination site for metal ions, making it and its derivatives candidates for ligand design in coordination chemistry and catalysis. ethz.chnih.gov The ether oxygen and the fluorine atom can also participate in secondary interactions with a metal center, potentially influencing the geometry and reactivity of the resulting complex.